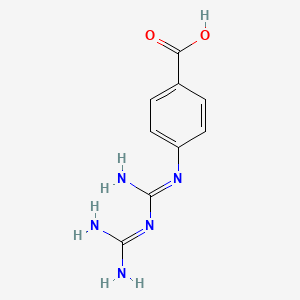
4-(3-Carbamimidoylguanidino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carbamimidoylguanidino)benzoic acid is a chemical compound with the molecular formula C9H11N5O2 It is known for its complex structure, which includes a benzoic acid moiety substituted with a carbamimidoylguanidino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carbamimidoylguanidino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid to form 4-nitrobenzoic acid. This intermediate is then reduced to 4-aminobenzoic acid. The final step involves the reaction of 4-aminobenzoic acid with cyanamide under acidic conditions to introduce the carbamimidoylguanidino group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-(3-Carbamimidoylguanidino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamimidoylguanidino group to simpler amine functionalities.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学研究应用
4-(3-Carbamimidoylguanidino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Carbamimidoylguanidino)benzoic acid involves its interaction with specific molecular targets. The carbamimidoylguanidino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to nucleic acids or proteins, affecting their function.
相似化合物的比较
4-Aminobenzoic acid: Lacks the carbamimidoylguanidino group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Contains a nitro group instead of the carbamimidoylguanidino group, leading to different reactivity and applications.
Benzoic acid: The simplest form, without any substituents, used as a reference compound in various studies.
Uniqueness: 4-(3-Carbamimidoylguanidino)benzoic acid is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other benzoic acid derivatives may not be suitable.
属性
CAS 编号 |
22817-15-8 |
|---|---|
分子式 |
C9H11N5O2 |
分子量 |
221.22 g/mol |
IUPAC 名称 |
4-[[amino-(diaminomethylideneamino)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C9H11N5O2/c10-8(11)14-9(12)13-6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16)(H6,10,11,12,13,14) |
InChI 键 |
SQVQYPFROZNYOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N=C(N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030068.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12030069.png)


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12030091.png)

![Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12030098.png)


![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12030106.png)
![4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030107.png)
![(5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030109.png)
![N-(3,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030118.png)
![N-(3-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030125.png)
